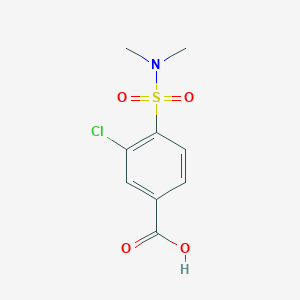

3-Chloro-4-(dimethylsulfamoyl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWFVTGGBLXXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Dimethylsulfamoyl Benzoic Acid

Established Synthetic Routes

Precursor Synthesis via Chlorosulfonylation of Benzoic Acid Derivatives

The foundational step in the synthesis of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid often begins with the chlorosulfonylation of a substituted benzoic acid. A common starting material is 3-chlorobenzoic acid. wikipedia.org This process involves reacting 3-chlorobenzoic acid with chlorosulfonic acid, typically with heating, to introduce a chlorosulfonyl group (-SO2Cl) onto the benzene (B151609) ring. google.com

The reaction of 4-chlorobenzoic acid with an excess of chlorosulfonic acid at temperatures ranging from 140 to 150°C leads to the formation of 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com The resulting product is then isolated by carefully adding the reaction mixture to a mixture of crushed ice and water, followed by filtration and washing. google.com

| Starting Material | Reagent | Conditions | Product |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | 140°C for 6 hours | 4-Chloro-3-(chlorosulfonyl)benzoic acid |

This interactive data table summarizes the key components of the chlorosulfonylation reaction.

Formation of the Dimethylsulfamoyl Group through Amination Reactions

Following the successful chlorosulfonylation, the next critical step is the formation of the dimethylsulfamoyl group. This is achieved through an amination reaction where the newly introduced chlorosulfonyl group is reacted with dimethylamine (B145610).

The 4-halo-3-(chlorosulfonyl)benzoic acid intermediate is treated with at least three equivalents of a lower alkyl primary amine, such as dimethylamine. google.com This reaction is typically carried out in a solvent medium like water or a lower molecular weight alcohol at a temperature between 15 and 30°C. google.com For instance, 4-chloro-3-(chlorosulfonyl)benzoic acid is added to a chilled aqueous solution of methylamine (B109427) and allowed to stand at room temperature for several hours. google.com The desired 4-chloro-3-(methylsulfamoyl)benzoic acid is then precipitated and purified. google.com

A similar amination process is employed for other derivatives. For example, reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with an aqueous solution of ethylamine (B1201723) yields 4-chloro-3-(ethylsulfamoyl)benzoic acid. google.com

| Intermediate | Amine | Solvent | Product |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | Methylamine | Water | 4-Chloro-3-(methylsulfamoyl)benzoic acid |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | Ethylamine | Water | 4-Chloro-3-(ethylsulfamoyl)benzoic acid |

This interactive data table outlines the amination reaction to form the sulfamoyl group.

Multi-Step Synthetic Approaches and Yield Optimization Strategies

For instance, after the chlorosulfonylation of 4-chlorobenzoic acid, the resulting 4-chloro-3-(chlorosulfonyl)benzoic acid can be dissolved in ether, washed with water, and dried over calcium chloride before the solvent is removed by distillation. google.com Similarly, after the amination step, the product can be purified by dissolving it in water, clarifying the solution with activated charcoal, and then precipitating the desired acid by adjusting the pH. google.com

Advanced Synthetic Strategies and Novel Preparations

Chemo- and Regioselective Synthesis of Key Intermediates

Achieving high chemo- and regioselectivity is crucial in the synthesis of complex aromatic compounds. In the context of this compound, this pertains to the precise placement of the chloro and sulfamoyl groups on the benzoic acid ring. The directing effects of the existing substituents on the aromatic ring play a significant role in determining the position of incoming electrophiles during reactions like chlorosulfonylation. google.com

Exploration of Alternative Starting Materials and Reagents

Research into the synthesis of related compounds explores various starting materials and reagents to improve efficiency and reduce environmental impact. For example, alternative methods for the synthesis of chlorobenzoic acid derivatives have been investigated. One such method involves the diazotization of 5-chloroanthranilic acid in the presence of sulfuric acid and isopropanol, followed by the introduction of a nitrite (B80452) solution to yield 3-chlorobenzoic acid. prepchem.com

Industrial-Scale Synthesis Considerations and Process Enhancements for Sulfamoylbenzoic Acids

The industrial-scale synthesis of substituted sulfamoylbenzoic acids, including this compound, typically involves a multi-step process that prioritizes efficiency, safety, and cost-effectiveness. While specific industrial processes for this compound are proprietary, a general and analogous synthetic route can be extrapolated from the well-documented production of structurally similar compounds like 2,4-dichloro-5-sulfamoylbenzoic acid. patsnap.comgoogle.com

The common synthetic pathway commences with the chlorosulfonation of a substituted benzoic acid precursor. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. For the synthesis of analogous compounds, this step is often carried out using chlorosulfonic acid as the sulfonating agent. patsnap.comgoogle.com Process enhancements at this stage focus on solvent selection and catalyst use. For instance, the use of N-methyl-2-pyrrolidone (NMP) as a solvent has been reported to be advantageous over dimethyl sulfoxide (B87167) (DMSO) due to its higher boiling point and greater stability, which can prevent solvent oxidation and reduce the formation of byproducts. google.com The addition of a catalyst, such as anhydrous sodium sulfate (B86663), can improve the reaction rate and selectivity by increasing the sulfate ion concentration in the reaction mixture, thereby suppressing side reactions. google.com

The subsequent key step is the amination of the resulting benzenesulfonyl chloride intermediate. In the case of this compound, this would involve a reaction with dimethylamine. This nucleophilic substitution reaction at the sulfonyl chloride group is typically performed in a suitable solvent and may require careful temperature control to manage the exothermic nature of the reaction and to minimize side reactions.

Process enhancements for the amination and subsequent work-up steps often focus on green chemistry principles. The use of ethanol (B145695) for purification and recrystallization, as opposed to more hazardous solvents like acetone, is a notable improvement in terms of occupational health and safety. google.com The final steps of the industrial synthesis involve acidification to precipitate the carboxylic acid, followed by washing and drying to obtain the final product with high purity. patsnap.com

Continuous flow processing is another modern approach that can be applied to enhance the synthesis of sulfamoylbenzoic acid derivatives. This technology offers advantages in terms of precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis, which is also directly scalable for industrial production.

Below is a table summarizing key considerations and enhancements in the industrial-scale synthesis of sulfamoylbenzoic acids.

| Synthetic Step | Conventional Approach | Process Enhancements and Considerations |

| Chlorosulfonation | Use of chlorosulfonic acid with solvents like DMSO. | Utilization of higher boiling point and more stable solvents such as NMP to minimize byproduct formation. google.com Addition of catalysts like anhydrous sodium sulfate to improve reaction selectivity. google.com |

| Amination | Reaction of the sulfonyl chloride with the corresponding amine. | Precise temperature control to manage exothermicity. Application of continuous flow technology for improved safety and scalability. |

| Purification | Recrystallization from solvents like acetone. | Use of greener solvents such as ethanol for recrystallization to improve safety and reduce environmental impact. google.com |

| Overall Process | Batch processing. | Implementation of continuous flow manufacturing for better control, safety, and scalability. |

Reactivity and Derivatization of this compound

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the dimethylsulfamoyl group, all attached to the aromatic ring. These groups influence the electron density of the benzene ring and provide sites for various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene ring of this compound is substituted with both electron-withdrawing and electron-donating/directing groups, which dictates the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution:

The carboxylic acid (-COOH) and the dimethylsulfamoyl (-SO₂N(CH₃)₂) groups are both deactivating and meta-directing for electrophilic aromatic substitution reactions. doubtnut.com The chloro group (-Cl) is also deactivating but is an ortho-, para-director. The combined effect of these substituents makes the aromatic ring significantly less reactive towards electrophiles compared to unsubstituted benzene.

Nucleophilic Aromatic Substitution:

The presence of strong electron-withdrawing groups, such as the sulfamoyl and carboxyl groups, ortho and para to the chloro substituent can facilitate nucleophilic aromatic substitution (SNA_r) of the chlorine atom. This type of reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing groups. Subsequent elimination of the chloride ion yields the substituted product. Strong nucleophiles and potentially elevated temperatures are typically required for this transformation to occur.

Functional Group Interconversions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.

Esterification:

This compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. This reaction is a standard method for protecting the carboxylic acid group or for modifying the physical properties of the molecule.

Amide Formation:

The carboxylic acid can also be converted to amides by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then react with an amine to form the corresponding amide. nih.gov Alternatively, various coupling agents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and the amine.

The table below summarizes common functional group interconversions of the carboxylic acid moiety.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Amine (R-NH₂) | Amide |

| Amide Formation | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | Amide |

Modifications and Transformations of the Sulfamoyl Group

The N,N-dimethylsulfamoyl group is generally stable under many reaction conditions. However, it can undergo certain transformations.

The synthesis of the N,N-dimethylsulfamoyl group is typically achieved by the reaction of a sulfonyl chloride with dimethylamine. ontosight.ai This suggests that the sulfur-nitrogen bond can be formed through nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. While the S-N bond in a sulfonamide is generally robust, it can be cleaved under harsh hydrolytic conditions (strong acid or base at elevated temperatures), though this is not a common synthetic transformation. The reactivity of the sulfamoyl chloride precursor, dimethylsulfamoyl chloride, highlights its susceptibility to nucleophilic attack by amines and hydrolysis in the presence of water. evitachem.com

Advanced Derivatization for Enhanced Analytical Performance and Detection

For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of this compound may be necessary to improve its volatility, thermal stability, or detectability.

The carboxylic acid group is a primary target for derivatization. For GC analysis, it can be converted into a more volatile ester, for example, a methyl ester, by reaction with diazomethane (B1218177) or other alkylating agents. Silylation is another common technique where the acidic proton of the carboxylic acid is replaced by a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte.

For HPLC analysis, especially with UV or fluorescence detection, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection sensitivity. Reagents that react with the carboxylic acid group to form highly conjugated systems are often used for this purpose. For instance, derivatization with reagents like nitrophenylhydrazine (B1144169) can be used to generate products with strong absorption in the UV-visible region, facilitating their detection by HPLC-DAD.

A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of other classes of compounds, which highlights the utility of sulfonyl chlorides in creating derivatives with improved mass spectrometric properties. nih.gov This suggests that the carboxylic acid of the target molecule could potentially be activated and reacted with a suitable labeling agent for enhanced detection.

Stereoselective Transformations and Chiral Derivatization Strategies

This compound is an achiral molecule and therefore does not undergo stereoselective transformations on its own. However, the carboxylic acid functional group provides a handle for chiral derivatization. This is a common strategy for the separation of enantiomers of a chiral compound or for the determination of the enantiomeric purity of a chiral substance.

In this context, this compound could be used as a derivatizing agent if it were first converted to a more reactive form, such as its acid chloride. This activated form could then react with a chiral alcohol or a chiral amine to form a pair of diastereomeric esters or amides, respectively. These diastereomers, having different physical properties, can then be separated by chromatography (e.g., HPLC or GC) on an achiral stationary phase.

Alternatively, if one were interested in analyzing a chiral derivative of this compound, the carboxylic acid could be reacted with a chiral resolving agent. Common chiral resolving agents for carboxylic acids include chiral amines. wikipedia.org The formation of diastereomeric salts allows for their separation by crystallization, a technique known as classical resolution. wikipedia.org For analytical purposes, derivatization with a chiral reagent, such as (S)-anabasine, can be used to form diastereomers that can be separated and quantified by LC-MS/MS, allowing for the determination of the enantiomeric composition of a chiral carboxylic acid. nih.gov

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 4 Dimethylsulfamoyl Benzoic Acid

X-ray Crystallography for Crystalline State Analysis

X-ray crystallography is a pivotal technique for elucidating the precise atomic arrangement within a crystalline solid. For benzoic acid derivatives, this method provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.

Determination of Molecular Geometry and Conformation in the Solid State

While a specific crystal structure for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid is not widely published, its molecular geometry can be inferred from extensive studies on related substituted benzoic acids. The core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chloro group, and a dimethylsulfamoyl group.

Analysis of Supramolecular Assembly and Intermolecular Interactions within Crystal Lattices

The crystal packing of benzoic acid derivatives is typically dominated by a network of intermolecular interactions that assemble the molecules into a stable, three-dimensional lattice.

The most prominent and characteristic supramolecular feature of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This robust hydrogen-bonding motif is a powerful structure-directing interaction in the crystal engineering of benzoic acid derivatives. mdpi.com

In addition to this primary interaction, other weaker non-covalent forces play a crucial role in stabilizing the crystal structure. These include:

C-H···O and C-H···Cl hydrogen bonds: The aromatic and methyl protons can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxyl and sulfamoyl groups or the chlorine atom. mdpi.comresearchgate.net

Halogen bonding: The chlorine atom can act as an electrophilic site (a "sigma hole"), allowing it to interact with nucleophilic atoms like oxygen. doaj.orgmdpi.com

π–π stacking: The aromatic rings of adjacent molecules may engage in stacking interactions, further contributing to the cohesion of the crystal lattice. mdpi.com

The interplay of these varied interactions, from strong hydrogen bonds to weaker van der Waals forces, results in a complex and well-defined supramolecular architecture. researchgate.netnih.gov

Polymorphism and Crystallographic Characterization of Related Benzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzoic acid derivatives. Different polymorphs of the same compound can exhibit distinct physical properties. The specific arrangement of molecules and the network of intermolecular interactions can vary significantly between polymorphs.

Advanced Spectroscopic Techniques for Solution and Solid-State Analysis

Spectroscopic techniques are essential for confirming the chemical structure of a molecule, assessing its purity, and probing its electronic and vibrational properties. NMR, IR, and Raman spectroscopy each provide complementary information for a full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals are detailed in the table below. The aromatic protons will appear as distinct signals due to the substitution pattern, and their coupling will reveal their relative positions on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and other electronic effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | ~13.0 | Broad Singlet |

| Aromatic H (ortho to -COOH) | ~8.2 | Doublet |

| Aromatic H (ortho to -Cl) | ~8.0 | Doublet of Doublets |

| Aromatic H (ortho to -SO₂(NMe)₂) | ~7.8 | Doublet |

| -N(CH₃)₂ | ~2.8 | Singlet |

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~166 |

| Aromatic C-COOH | ~132 |

| Aromatic C-Cl | ~134 |

| Aromatic C-SO₂(NMe)₂ | ~140 |

| Aromatic C-H | ~128-135 |

| -N(CH₃)₂ | ~38 |

2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. COSY would show correlations between adjacent protons in the aromatic ring, while HSQC would link each proton to its directly attached carbon atom, providing unambiguous structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. mdpi.com The most prominent features in the IR spectrum of this compound would be:

O-H Stretch: A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. mdpi.com

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. mdpi.com

S=O Stretches: Two strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O), typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

C=C Stretches: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring. mdpi.com

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the symmetric S=O stretch and the vibrations of the aromatic ring backbone. nih.gov

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C-H Stretching (Aromatic) | Benzene Ring | 3000-3100 | Medium |

| C=O Stretching | Carboxylic Acid | 1680-1720 | Strong, Sharp |

| C=C Stretching | Benzene Ring | 1400-1600 | Variable |

| S=O Asymmetric Stretching | Sulfamoyl | ~1350 | Strong |

| S=O Symmetric Stretching | Sulfamoyl | ~1160 | Strong |

| C-O Stretching | Carboxylic Acid | 1210-1320 | Strong |

| O-H Bending | Carboxylic Acid | ~920 | Medium, Broad |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and elemental composition, which is crucial for validating the molecular formula. High-Resolution Mass Spectrometry (HRMS) further refines this by measuring mass-to-charge ratios (m/z) with very high accuracy, enabling the unambiguous determination of elemental formulas.

For this compound, the molecular formula is established as C9H10ClNO4S. The theoretical monoisotopic mass corresponding to this formula is 263.0019 Da. uni.lusynquestlabs.com HRMS analysis would be expected to yield a measured mass that aligns closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. In a typical mass spectrum, various adducts of the molecule may be observed, such as the protonated molecule [M+H]+ with a predicted m/z of 264.00918, the sodium adduct [M+Na]+ at m/z 285.99112, or the deprotonated molecule [M-H]- at m/z 261.99462 in negative ion mode. uni.lu

The fragmentation pattern of a molecule upon ionization provides a structural fingerprint, revealing the connectivity of its atoms. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, a fragmentation pathway can be postulated based on the known behavior of its constituent functional groups: substituted benzoic acids and sulfonamides.

The fragmentation of benzoic acid derivatives characteristically involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). docbrown.info A prominent fragmentation pathway for aromatic compounds is the cleavage of the bond between the aromatic ring and a substituent. docbrown.info For sulfonamides, fragmentation often includes the loss of sulfur dioxide (SO2) and cleavage of the sulfur-nitrogen bond.

Based on these principles, the electron ionization (EI) or collision-induced dissociation (CID) mass spectrum of this compound would likely exhibit a series of characteristic fragment ions. The primary fragmentation steps can be hypothesized as follows:

Loss of the hydroxyl radical: The molecular ion [M]+• may lose a hydroxyl radical (•OH) to form a stable acylium cation.

Decarboxylation: Loss of the entire carboxyl group as COOH or sequential loss of OH and then carbon monoxide (CO) is a common pathway for benzoic acids, leading to a phenyl cation. docbrown.info

Sulfonamide group fragmentation: Cleavage can occur at the C-S bond or the S-N bond. A significant fragmentation would be the loss of the dimethylamino group (•N(CH3)2) or the entire dimethylsulfamoyl radical (•SO2N(CH3)2).

Loss of SO2: A rearrangement followed by the neutral loss of sulfur dioxide (SO2) is a characteristic fragmentation of sulfonamides.

The following table summarizes the potential key fragment ions, their theoretical m/z values, and their proposed origins.

| Theoretical m/z | Proposed Fragment Ion | Proposed Origin |

| 263.00 | [C9H10ClNO4S]+• | Molecular Ion (M)+• |

| 246.00 | [C9H9ClNO3S]+ | [M - OH]+ |

| 218.01 | [C8H9ClNO2S]+ | [M - COOH]+ |

| 199.03 | [C9H10ClNO2]+• | [M - SO2]+• |

| 154.98 | [C7H5ClO]+ | [M - SO2N(CH3)2]+ |

| 107.05 | [SO2N(CH3)2]+ | Dimethylsulfamoyl cation |

This interactive table outlines the predicted fragmentation pattern based on the chemical structure.

UV-Visible Spectroscopy for Electronic Structure and Aromatic Chromophore Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene ring acts as the primary chromophore, responsible for the absorption of ultraviolet radiation. The absorption of UV light promotes electrons from lower-energy molecular orbitals (π) to higher-energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions characteristic of aromatic systems. The positions and intensities of the absorption maxima (λmax) are influenced by the nature and position of the substituents on the benzene ring—namely, the chloro, carboxylic acid, and dimethylsulfamoyl groups. These substituents can act as auxochromes, modifying the absorption characteristics of the parent benzene chromophore.

Based on these analogues, this compound is predicted to exhibit strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum. The carboxylic acid and sulfamoyl groups, being electron-withdrawing, and the chloro group are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

The expected electronic transitions are summarized in the table below.

| Expected λmax Range (nm) | Transition Type | Associated Chromophore |

| ~ 230 - 250 | π→π | Benzene E2-band analogue |

| ~ 270 - 290 | π→π | Benzene B-band analogue |

| > 300 | π→π* | Shifted due to substituent effects |

This interactive table presents the anticipated UV-Visible absorption characteristics.

Hyphenated Analytical Techniques for Complex Mixture Analysis

In many analytical scenarios, such as environmental monitoring, pharmaceutical analysis, or metabolomics, target compounds exist within complex matrices. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for such analyses. They combine the resolving power of chromatography with the specificity and sensitivity of spectroscopic detection.

For the analysis of this compound in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), would be the most powerful and widely used technique. ub.edulcms.cz This approach leverages the high separation efficiency of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to isolate the target analyte from other matrix components. The separated analyte is then introduced into the mass spectrometer for detection and quantification. LC-MS/MS methods are frequently employed for the analysis of pesticides and polar compounds in food and environmental samples. ub.edulcms.cz

The key advantages of using LC-MS/MS for this purpose include:

High Selectivity: The mass spectrometer can be operated in modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to selectively detect the target compound based on its specific mass-to-charge ratio and the m/z of its characteristic fragment ions. lcms.cz This minimizes interferences from co-eluting matrix components.

High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD), often in the nanogram per milliliter (ng/mL) or even lower range, which is crucial for trace analysis. umb.edu

Structural Confirmation: The fragmentation pattern obtained from MS/MS provides a high degree of confidence in the identity of the detected compound. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, due to the low volatility and polar nature of this compound (owing to its carboxylic acid group), direct GC-MS analysis is challenging. A chemical derivatization step, such as esterification of the carboxylic acid to a more volatile methyl ester, would likely be required prior to analysis. gcms.czresearchgate.net This strategy is common for the GC-MS analysis of acidic herbicides and related compounds. gcms.cz

The choice between LC-MS and GC-MS would depend on the specific application, the nature of the sample matrix, and the availability of instrumentation. However, for direct analysis without derivatization, LC-MS/MS is generally the preferred method for polar, non-volatile compounds like this compound.

Computational Chemistry Approaches to 3 Chloro 4 Dimethylsulfamoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

The first step in computationally characterizing a molecule is to determine its most stable three-dimensional structure, or its equilibrium geometry. DFT is a widely used and reliable method for this purpose. mdpi.com By employing functionals such as B3LYP or PBE0 and a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 3-Chloro-4-(dimethylsulfamoyl)benzoic acid can be optimized to find the lowest energy arrangement of its atoms. researchgate.net

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Key parameters for this molecule would include the lengths of the C-Cl, S=O, S-N, and C=O bonds, as well as the angles defining the orientation of the carboxylic acid and dimethylsulfamoyl groups relative to the benzene (B151609) ring.

The conformational landscape can also be explored by systematically rotating the bonds connecting the functional groups to the aromatic ring (specifically, the C-C bond of the carboxylic acid and the C-S bond of the sulfamoyl group). By calculating the energy at each rotational step, a potential energy surface is generated, revealing the most stable conformations (energy minima) and the energy barriers between them. For this compound, this analysis would reveal the preferred orientations of the functional groups, which are governed by a balance of electronic effects and steric hindrance.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT This table presents typical, expected values for key geometric parameters based on DFT calculations of similar molecular structures. Actual values would be determined from a specific calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| S=O (avg.) | ~1.45 Å | |

| S-N | ~1.65 Å | |

| S-C(aryl) | ~1.78 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angles | O=S=O | ~120° |

| O=S=N | ~106° | |

| C(aryl)-S-N | ~105° | |

| Dihedral Angle | O=C-C(aryl)-C(aryl) | ~15-25° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic properties that can be directly compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data obtained from a dissolved sample provides a powerful method for confirming the molecular structure. soton.ac.uk

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. DFT calculations can compute these harmonic vibrational frequencies, which relate to specific bond stretches, bends, and torsions within the molecule. researchgate.net For this compound, this would identify characteristic frequencies for the C=O stretch of the carboxylic acid, the symmetric and asymmetric S=O stretches of the sulfamoyl group, the C-Cl stretch, and various aromatic ring vibrations. researchgate.net These predicted frequencies, often scaled by a small factor to correct for approximations in the method, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies and ¹³C NMR Shifts for this compound This table shows examples of the types of spectroscopic data that can be generated via DFT calculations.

| Data Type | Feature | Predicted Value | Assignment |

| Vibrational Frequencies | IR Peak | ~1710 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| IR Peak | ~1350 cm⁻¹ | S=O asymmetric stretch | |

| IR Peak | ~1160 cm⁻¹ | S=O symmetric stretch | |

| IR Peak | ~710 cm⁻¹ | C-Cl stretch | |

| NMR Chemical Shifts | ¹³C Shift | ~168 ppm | C=O (Carboxylic Acid Carbon) |

| ¹³C Shift | ~142 ppm | C-S (Aromatic Carbon) | |

| ¹³C Shift | ~135 ppm | C-Cl (Aromatic Carbon) | |

| ¹³C Shift | ~38 ppm | -N(CH₃)₂ (Methyl Carbons) |

Computational Studies of Reaction Mechanisms and Activation Barriers

DFT can be used to model the entire energy profile of a chemical reaction, providing insights into its feasibility and kinetics. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation barrier, or activation energy, which determines the reaction rate.

For this compound, one could study reactions such as the deprotonation of the carboxylic acid in a solvent, its esterification with an alcohol, or a nucleophilic aromatic substitution reaction. By mapping the lowest energy path for the reaction, computational chemists can understand the detailed mechanism, including the sequence of bond-breaking and bond-forming events. This information is crucial for optimizing reaction conditions and predicting potential reaction outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics provides a static, time-independent picture of a molecule, molecular dynamics (MD) simulations model the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its surroundings.

MD simulations offer a dynamic perspective on the conformational landscape that complements static DFT calculations. For this compound, an MD simulation would show the real-time rotation of the dimethylsulfamoyl and carboxylic acid groups. nih.govresearchgate.net By analyzing the trajectory, one can determine the population of different conformational states, the timescale of transitions between them, and the influence of thermal energy on the molecule's flexibility. This provides a more realistic understanding of the molecule's structure in a dynamic environment compared to the single, zero-Kelvin structure from geometry optimization.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly in a solvent like water. MD simulations are ideal for studying these interactions. nih.gov To investigate solvation, the this compound molecule is placed in a simulated box filled with explicit solvent molecules (e.g., water). The simulation then reveals how solvent molecules arrange themselves around the solute.

Key analyses would include:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the polar groups of the solute (the carboxylic acid and sulfamoyl oxygens) and surrounding water molecules can be quantified. researchgate.net

Solvation Shells: The structure and size of the water layers surrounding the molecule can be characterized.

Furthermore, simulations with multiple solute molecules can be used to study their tendency to self-associate or aggregate. By analyzing the interactions between solute molecules, one can determine if they prefer to remain isolated in solution or form dimers or larger clusters, which could be driven by hydrogen bonding between carboxylic acid groups or hydrophobic interactions. nih.gov

Table 3: Intermolecular Interactions of this compound Studied by MD Simulations This table lists the key intermolecular forces that would be analyzed in an MD simulation to understand the molecule's behavior in solution.

| Interaction Type | Solute Group | Partner Molecule | Significance |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Solvent (e.g., H₂O) or another solute molecule | Governs solubility and potential for dimerization |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Sulfamoyl (S=O) | Solvent (e.g., H₂O) | Key interaction for solvation in polar solvents |

| Dipole-Dipole | C-Cl, S=O | Solvent or another solute molecule | Contributes to solvation and intermolecular ordering |

| Hydrophobic Interaction | Benzene Ring | Non-polar parts of solvent or other solutes | Can drive aggregation in aqueous solution |

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking are computational techniques that allow for the prediction and analysis of the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or a nucleic acid.

Ligand-Protein Interaction Modeling with Biological Macromolecules (e.g., enzymes, receptors)

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of such studies can be described. The process involves the in silico placement of the ligand into the binding site of a target protein. The stability of the resulting complex is then evaluated using a scoring function, which estimates the binding affinity.

The structural features of this compound, including the benzoic acid moiety, the chloro substituent, and the dimethylsulfamoyl group, are crucial for its interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming key interactions with polar amino acid residues in a protein's active site. The chloro and dimethylsulfamoyl groups contribute to the molecule's steric and electronic profile, influencing its fit and orientation within the binding pocket.

For instance, in a hypothetical docking scenario with a kinase, the benzoic acid could interact with the hinge region, a common binding motif for kinase inhibitors. The sulfamoyl group might form additional hydrogen bonds or van der Waals interactions with the surrounding residues, enhancing binding affinity. The chlorine atom can occupy a hydrophobic pocket, further stabilizing the ligand-protein complex.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding, Ionic | Lysine, Arginine, Serine, Threonine |

| Dimethylsulfamoyl | Hydrogen Bonding | Asparagine, Glutamine |

| Chlorine Atom | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Valine, Phenylalanine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro This approach is valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

A QSAR study on a series of analogs of this compound would involve several steps. First, a dataset of compounds with their corresponding measured biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Finally, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms to correlate the descriptors with the biological activity. The resulting QSAR equation can then be used to predict the activity of new analogs. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to enhanced biological activity. This information would be invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Study of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity Indices | Atom connectivity and branching |

By leveraging these computational approaches, researchers can gain a deeper understanding of the molecular mechanisms of action of this compound and rationally design novel analogs with optimized properties, ultimately accelerating the drug discovery process.

Molecular Interactions and Structure Activity Relationship Sar Studies of 3 Chloro 4 Dimethylsulfamoyl Benzoic Acid Analogues

Design Principles for Structural Analogues of 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid

The design of potent analogues revolves around the systematic modification of three key structural features: the acidic group at position 1, the activating group at position 4, and the sulfamoyl group at position 5 (based on the common numbering for aminobenzoic acid diuretics). pharmacy180.comacs.org

The sulfonamide (sulfamoyl) group is a critical feature for the biological activity of this class of compounds. pharmacy180.com Its presence and substitution pattern significantly influence the molecule's ability to bind to its target transporter.

For optimal high-ceiling diuretic activity, the sulfamoyl group at the 5-position is considered essential and should generally remain unsubstituted (-SO₂NH₂). youtube.com However, studies on bumetanide (B1668049) analogues have demonstrated that strategic modifications can modulate potency. For instance, replacing the sulfamoyl group with a methylsulfonyl moiety (-SO₂CH₃) resulted in a compound (PF-1730) that was nearly twice as potent as bumetanide in inhibiting the human NKCC2A transporter. researchgate.netnih.govnih.gov This indicates that while the sulfonamide is a key interacting group, other functionalities capable of forming strong interactions within the binding pocket can be effective. Cryo-electron microscopy studies have revealed that the sulfamoyl group of furosemide (B1674285) and bumetanide directly engages with the extracellular gate residues of the NKCC1 transporter, highlighting its importance in ligand binding. nih.gov

| Modification | Compound/Analogue | Effect on Activity/Potency | Reference |

| Unsubstituted Sulfamoyl (-SO₂NH₂) | Furosemide, Bumetanide | Essential for optimal diuretic activity. | youtube.com |

| Methylsulfonyl (-SO₂CH₃) | Bumetanide Analogue (PF-1730) | Higher potency to inhibit hNKCC2A than bumetanide. | nih.govnih.gov |

The nature and position of substituents on the benzoic acid ring are paramount for activity. An electron-withdrawing "activating group" at the 4-position is a key requirement. pharmacy180.comyoutube.com This group can include halogens (like chlorine), phenoxy, or other electron-withdrawing moieties. youtube.com These substituents influence the electronic properties of the aromatic ring, which is crucial for its interaction with the target. lumenlearning.comlibretexts.org

In the case of this compound, the chlorine atom at position 3 and the dimethylsulfamoyl group at position 4 both act as strong electron-withdrawing groups. Studies on bumetanide analogues, where the standard substituent is a phenoxy group, provide valuable insights. Replacing the phenoxy group with a 4-chloroanilino group led to compounds with higher inhibitory potency on hNKCC2A. nih.govnih.gov Conversely, replacing the phenoxy group with a simple chloride atom resulted in a marked reduction in potency, demonstrating that the size, shape, and electronic nature of the substituent are all critical for effective binding. nih.gov

| Position 4 Substituent | Compound/Analogue | Effect on Activity/Potency | Reference |

| Phenoxy | Bumetanide | Potent diuretic activity. | nih.gov |

| 4-Chloroanilino | Bumetanide Analogue | Higher potency to inhibit hNKCC2A than bumetanide. | nih.govnih.gov |

| Chloride | Bumetanide Analogue (HH-562) | Markedly reduced potency to inhibit hNKCC2A. | nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound while maintaining its biological activity. nih.govdrughunter.com For the sulfamoylbenzoic acid class, the most explored bioisosteric replacement involves the carboxylic acid group.

The carboxylate moiety is considered optimal for diuretic activity, as its anionic charge is crucial for binding to the transporter. pharmacy180.com Studies have shown that replacing the carboxylic acid in bumetanide with a non-ionic group, such as an anilinomethyl group, leads to a loss of inhibitory activity on the NKCC2A transporter. researchgate.netnih.gov This underscores the necessity of an acidic group for molecular recognition.

Mechanistic Investigations of Molecular Recognition

Understanding how these ligands bind to their targets and the consequences of that binding is crucial for rational drug design. A combination of experimental and computational methods has provided a detailed picture of the molecular recognition process.

The primary molecular target of sulfamoylbenzoic acid diuretics is the Na-K-Cl cotransporter (NKCC). wikipedia.org These drugs inhibit ion transport by competing for the chloride binding site on the transporter. wikipedia.org

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the related NKCC1 transporter in complex with loop diuretics like bumetanide. nih.gov These studies reveal that the drug molecule wedges itself into an external pocket that forms part of the ion translocation pathway. nih.govembopress.org This binding physically obstructs the pathway and locks the transporter in a specific conformational state.

The binding mode involves several key interactions:

The Carboxylic Acid: The anionic carboxylate group plays a vital role. In bumetanide and furosemide, it coordinates a potassium (K⁺) ion within the binding site, effectively co-occluding the ion and preventing its transport. embopress.org

The Sulfamoyl Group: The sulfonamide moiety forms direct interactions with residues that constitute the extracellular gate of the transporter, further anchoring the drug in its binding pocket. nih.gov

The Aromatic Ring and Substituents: The substituted benzene (B151609) ring fits into a hydrophobic pocket, with the specific substituents at positions 3 and 4 making critical contacts that determine binding affinity and specificity.

Computational docking studies have also been employed to predict and analyze the binding modes of these inhibitors with their targets, corroborating the experimental findings and providing insights for the design of new analogues. nih.gov

The function of transporters like NKCC involves a cycle of conformational changes that alternately expose a central binding site to the extracellular and intracellular sides of the membrane—a process often described as an alternating-access mechanism. nih.gov

The binding of a loop diuretic inhibitor interrupts this cycle. Cryo-EM structures have shown that bumetanide binding stabilizes the NKCC1 transporter in an outward-facing open conformation. nih.govembopress.org By locking the transporter in this state, the drug prevents the conformational isomerization required to release the ions into the cell. nih.gov This effectively arrests the transport cycle and inhibits ion flux. The structural studies have detailed the specific movements of transmembrane helices that are part of this conformational transition, providing a clear mechanical basis for the drug's inhibitory action. nih.gov

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

Analogues of this compound, which belong to the class of sulfamoylbenzoic acids, have been investigated as inhibitors of various enzymes. The molecular mechanism often involves the sulfonamide moiety binding to a zinc metalloenzyme or interacting with key residues in the enzyme's active site.

N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α) with micromolar activity. researchgate.net Further structural modifications of these compounds led to derivatives with submicromolar IC50 values. researchgate.net Similarly, a series of sulfamoyl-benzamides demonstrated selective inhibitory potential against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are key ectoenzymes involved in regulating nucleotide signaling. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a potent and selective inhibitor of h-NTPDase8 with an IC50 value of 0.28 µM. nih.gov Molecular docking studies for these inhibitors revealed significant interactions with amino acid residues within the enzyme's active site. nih.gov

Benzamides that incorporate 4-sulfamoyl moieties are also effective inhibitors of several human carbonic anhydrase (CA) isoforms. nih.gov These compounds showed potent inhibition, particularly against isoforms hCA II, VII, and IX, with inhibition constants (Kᵢs) in the low nanomolar or even subnanomolar ranges. nih.gov The primary sulfonamide group is crucial for this activity, as it coordinates to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the physiological substrate, carbon dioxide.

| Compound Class | Target Enzyme(s) | Potency | Key Findings |

| N,N-disubstituted 4-sulfamoylbenzoic acids | Cytosolic Phospholipase A2α (cPLA2α) | Micromolar to submicromolar (IC50) | Structural convergence to known potent templates significantly increased inhibitory activity. researchgate.net |

| Sulfamoyl-benzamides | Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) | Sub-micromolar (IC50) | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid is a selective inhibitor of h-NTPDase8 (IC50 = 0.28 µM). nih.gov |

| Benzamide-4-sulfonamides | Human Carbonic Anhydrases (hCA I, II, VII, IX) | Nanomolar to subnanomolar (Kᵢ) | Showed potent inhibition of hCA II, VII, and IX, with slightly less activity against hCA I. nih.gov |

Receptor Modulation and Signaling Pathway Perturbations

Sulfamoyl benzoic acid (SBA) analogues have been developed as the first specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA₂), a G-protein coupled receptor (GPCR) that mediates protective effects in the gut. nih.gov Some of these analogues exhibit subnanomolar activity. nih.gov For example, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid was identified as a specific LPA₂ agonist with picomolar activity. nih.gov Computational docking analyses rationalize the structure-activity relationship (SAR), showing how these compounds fit into the LPA₂ ligand-binding pocket to activate the receptor. nih.gov The activation of LPA receptors leads to the transient mobilization of intracellular Ca²⁺, a key event in cellular signaling. nih.gov

In addition to receptor agonism, structurally related compounds can perturb signaling pathways. Substituted sulfamoyl benzamidothiazoles have been shown to prolong the activation of the NF-κB signaling pathway. nih.gov This pathway is a crucial regulator of immune responses, inflammation, and cell survival. The benzoyl-4-(sulfonylpiperidine) substituent was a key feature of the most potent compounds identified in these studies. nih.gov

Furthermore, related arylcarboxamide derivatives have been developed as potent and selective antagonists for other receptors, such as the dopamine (B1211576) D3 receptor, highlighting the versatility of this chemical scaffold in modulating receptor activity. nih.gov

| Compound Class | Target | Mechanism | Signaling Effect |

| Sulfamoyl benzoic acid (SBA) analogues | LPA₂ Receptor | Specific Agonist | Mobilization of intracellular Ca²⁺; anti-apoptotic effects. nih.gov |

| Substituted sulfamoyl benzamidothiazoles | NF-κB Pathway | Modulator | Prolonged activation of NF-κB signaling. nih.gov |

| Arylcarboxamide analogues | Dopamine D3 Receptor | Selective Antagonist | Inhibition of quinpirole-stimulated mitogenesis. nih.gov |

Comparative Analysis with Structurally Related Benzoic Acid Derivatives

Influence of Different Sulfamoyl Substituents on Interaction Profiles

The substituents attached to the sulfamoyl nitrogen atom play a critical role in determining the biological activity and selectivity of sulfamoyl benzoic acid derivatives. Structure-activity relationship (SAR) studies have systematically explored these effects.

In the development of cPLA2α inhibitors, replacing the N,N-disubstituted groups on the sulfonamide with moieties like naphthyl, naphthylmethyl, or variously substituted phenyl groups did not lead to a significant increase in activity. researchgate.net Potency was only achieved when the structure was modified to closely resemble known potent inhibitors, suggesting that the sulfamoyl substituent needs to fit a very specific binding pocket. researchgate.net

Conversely, for LPA₂ receptor agonists, modifications to the sulfamoyl "tail group" were crucial. nih.gov A detailed SAR profile established that specific structural requirements, including the nature of the tail group and the presence of an electron-withdrawing group (like chloro) on the benzoic acid head group, were critical for potent and specific LPA₂ agonistic activity. nih.gov

For h-NTPDase inhibitors, the nature of the N-substituent on the sulfamoyl group dictated both potency and selectivity. nih.gov An N-cyclopropyl ring was more favorable for inhibiting h-NTPDase3 compared to a morpholine (B109124) ring. nih.gov The addition of a chlorine atom at the 2-position of the benzene ring shifted the selectivity of the N-cyclopropyl derivative towards h-NTPDase8. nih.gov This demonstrates that interplay between the sulfamoyl substituent and other substitutions on the phenyl ring fine-tunes the interaction profile.

A systematic SAR study on substituted sulfamoyl benzamidothiazoles, which prolong NF-κB activation, divided the molecule into six modification sites. Site F, the amine substituent of the sulfonamide group, was one of these key sites, indicating its importance in modulating biological activity. nih.gov

| Compound Series | Target | Influence of Sulfamoyl Substituent |

| 4-Sulfamoylbenzoic acids | cPLA2α | Most substitutions did not improve activity; success required mimicking known potent scaffolds. researchgate.net |

| Sulfamoyl benzoic acids | LPA₂ Receptor | The "tail group" is a critical determinant of potency and specificity for agonistic activity. nih.gov |

| Sulfamoyl-benzamides | h-NTPDases | N-substituent dictates potency and isoform selectivity (e.g., N-cyclopropyl vs. morpholine). nih.gov |

| Sulfamoyl benzamidothiazoles | NF-κB Pathway | The amine substituent on the sulfonamide is a key site for modification to alter activity. nih.gov |

Comparative Studies with Known Carboxylic Acid Derivatives and Their Molecular Mechanisms

The biological activity of this compound and its analogues can be contextualized by comparing them to other substituted benzoic acid derivatives that target different biological systems. While the sulfamoyl group often directs these molecules toward enzymes like carbonic anhydrases or specific receptors, other substitutions on the benzoic acid core can lead to entirely different mechanisms of action.

For example, phenolic benzoic acid derivatives, which feature hydroxyl and methoxy (B1213986) groups, are known inhibitors of α-amylase, a key enzyme in carbohydrate digestion. mdpi.com Their mechanism relies on hydrogen bonding and hydrophobic interactions within the enzyme's active site, with the position of hydroxyl groups on the benzene ring being a critical factor for inhibitory strength. mdpi.com This contrasts with sulfamoyl derivatives, where the sulfonamide moiety itself is often the key pharmacophore, for instance by binding to a metal ion in metalloenzymes. nih.gov

Other studies have focused on designing disubstituted benzoic acid derivatives as anti-sickling agents. iomcworld.com The mechanism here involves strategic positioning of functional groups to interact with polar amino acid residues near the mutation site in sickled hemoglobin. The potency of these compounds is influenced by strong electron-donating groups on the benzene ring and average lipophilicity. iomcworld.com

The versatility of the benzoic acid scaffold is further highlighted by its use in developing dopamine D3 receptor antagonists. nih.gov In these compounds, the core is an arylcarboxamide, where structural diversity in the aryl portion has a major influence on achieving nanomolar receptor affinity and selectivity. nih.gov This illustrates how the carboxylic acid function, often as an amide, serves as an anchor for building complex structures that can be tailored for high-affinity receptor binding.

| Carboxylic Acid Derivative Class | Primary Substituents | Biological Target / Application | Molecular Mechanism |

| Sulfamoyl Benzoic Acids | Sulfonamide, Halogens | Carbonic Anhydrases, LPA₂ Receptor, NTPDases | Sulfonamide binds to zinc cofactor or key active site residues; specific receptor binding. nih.govnih.govnih.gov |

| Phenolic Benzoic Acids | Hydroxyl, Methoxy | α-Amylase | Hydrogen bonding and hydrophobic interactions with enzyme active site. mdpi.com |

| Disubstituted Benzoic Acids | Electron-donating groups | Sickled Hemoglobin (HbS) | Interaction with polar amino acid residues near the mutation site. iomcworld.com |

| Arylcarboxamides | Complex aryl and piperazine (B1678402) moieties | Dopamine D3 Receptor | High-affinity, selective binding to receptor pocket. nih.gov |

Applications of 3 Chloro 4 Dimethylsulfamoyl Benzoic Acid As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The molecular architecture of 3-chloro-4-(dimethylsulfamoyl)benzoic acid, with its distinct functional handles, allows it to serve as a foundational scaffold for constructing intricate organic molecules. The carboxylic acid group, the aryl chloride, and the robust dimethylsulfamoyl moiety each offer specific reaction pathways for elaboration into more complex structures.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. This compound serves as a valuable precursor for certain classes of nitrogen-containing heterocycles. The carboxylic acid function can be transformed into other groups that can participate in cyclization reactions. For instance, it can be converted to an acyl chloride or amide, which can then react with other functional groups to form heterocyclic rings like oxazolines or thiazolines.

Furthermore, the aromatic ring itself can be modified or used as a platform to build fused ring systems. While direct, widespread examples of its use in varied heterocyclic syntheses are specialized, its application in forming complex substituted aromatic systems, such as the pyridine (B92270) ring found in certain diuretics, highlights its potential. The synthesis of N-heteroaryl substituted sulfonamides often starts from precursors like 2,4-dichloro-5-sulfamoylbenzoic acid, demonstrating a general strategy where the benzoic acid moiety is key to linking with heterocyclic amines. scispace.com

Intermediate for Pharmaceutical and Agrochemical Development

The structural motifs present in this compound are of significant interest in the development of new pharmaceutical agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including diuretics, antibacterials, and anticonvulsants. ekb.eg

This intermediate is particularly relevant to the synthesis of loop diuretics. Loop diuretics are a class of drugs used to treat hypertension and edema by inhibiting the sodium-potassium-chloride cotransporter (NKCC). nih.gov The structure of this compound is closely related to key intermediates used in the synthesis of diuretic drugs like Torasemide and its analogues. nih.govjustia.com Although the synthesis of Torasemide itself often starts from a pyridine-based precursor, the development of new derivatives and related compounds frequently employs substituted benzoic acids with sulfonamide groups. thieme-connect.comresearchgate.net

For example, research into novel, selective NKCC1 inhibitors for treating neurodevelopmental disorders has utilized similar 4-amino-3-(alkylsulfamoyl)benzoic acid scaffolds. nih.gov In these syntheses, a related compound, 2-chloro-5-chlorosulfonyl-4-fluoro-benzoic acid, is reacted with dimethylamine (B145610) to install the dimethylsulfamoyl group, followed by nucleophilic substitution with a desired amine to build the final active molecule. nih.gov This highlights the importance of the substituted benzoic acid core provided by molecules like this compound in medicinal chemistry.

While its application in agrochemicals is less documented, benzoic acid and sulfonamide derivatives are known classes of compounds used as intermediates for herbicides and pesticides, suggesting potential utility in this area as well. chemball.comgreatwallchemicals.com

Table 1: Examples of Structurally Related Diuretic Compounds

| Compound Name | Key Structural Features | Therapeutic Use |

|---|---|---|

| Torasemide | Pyridine-sulfonamide with a tolylamino group | Loop Diuretic |

| Furosemide (B1674285) | Anthranilic acid derivative with a furan (B31954) ring and sulfonamide | Loop Diuretic |

| Bumetanide (B1668049) | Benzoic acid derivative with a phenoxy group and sulfonamide | Loop Diuretic |

| Xipamide | Salicylic acid derivative with a sulfonamide group | Diuretic |

Synthesis of Advanced Functional Materials

The application of this compound in the synthesis of advanced functional materials is an emerging area. The compound's rigid aromatic core and multiple functional groups make it a candidate for incorporation into polymers, metal-organic frameworks (MOFs), or other specialized materials. The carboxylic acid can be used for polymerization to form polyesters or polyamides. The aryl chloride offers a site for cross-coupling reactions to attach the molecule to a polymer backbone or other material scaffolds. The polar sulfonamide group can influence properties like solubility, thermal stability, and intermolecular interactions. However, specific, large-scale applications in materials science are not yet widely reported in the literature.

Reagent in Organic Synthesis and Functionalization

Beyond being a precursor, this compound is also a valuable reagent for introducing its specific chemical motif into other molecules through various organic reactions.

Utilization in Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chloro-substituent on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The aryl chloride can react with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the synthesis of biaryl compounds, where a new aryl or heteroaryl group replaces the chlorine atom. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a key method for synthesizing complex aniline (B41778) derivatives, which are important in pharmaceuticals and materials. libretexts.org

These coupling strategies allow chemists to use this compound as a scaffold and selectively introduce a wide variety of substituents at the 4-position, leading to the creation of large libraries of compounds for screening and development.

Table 2: Representative Coupling Reactions

| Reaction Name | Reactants | Product Type | General Scheme |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound + R-B(OH)₂ | Biaryl Derivative | Ar-Cl + R-B(OH)₂ → Ar-R |

| Buchwald-Hartwig Amination | This compound + R₂NH | Aryl Amine Derivative | Ar-Cl + R₂NH → Ar-NR₂ |

| Sonogashira Coupling | this compound + Terminal Alkyne | Aryl Alkynyl Derivative | Ar-Cl + H−C≡C−R → Ar−C≡C−R |

Role in the Formation of Diverse Sulfonamide-Containing Compounds

The carboxylic acid group is another primary site for functionalization. It can be readily converted into an acyl chloride by reacting with reagents like thionyl chloride or oxalyl chloride. This activated intermediate, a 3-chloro-4-(dimethylsulfamoyl)benzoyl chloride, is highly reactive towards nucleophiles.

This reactivity is widely exploited to form amide bonds. By reacting the acyl chloride with a diverse range of primary or secondary amines, a vast library of N-substituted benzamide (B126) derivatives can be synthesized. nih.gov This process keeps the core 3-chloro-4-(dimethylsulfamoyl)phenyl structure intact while allowing for systematic variation of the amide substituent. This modular approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying one part of a molecule while keeping the core scaffold constant. ijarsct.co.in

Development of Analytical Reagents and Probes

The utility of a chemical compound as an intermediate in the development of analytical reagents and probes hinges on its structural features and reactivity. For this compound, the presence of a carboxylic acid group, a sulfamoyl group, and a chloro substituent on the benzene (B151609) ring offers potential reactive sites for derivatization and incorporation into larger molecular frameworks. However, a comprehensive review of scientific literature reveals a notable lack of specific applications of this compound in the development of analytical reagents and probes. While the broader class of sulfamoylbenzoic acid derivatives has been explored in various analytical and medicinal chemistry contexts, specific data on the title compound remains scarce.

Application as a Derivatization Agent in Chromatographic and Mass Spectrometric Analyses

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by chromatography or mass spectrometry. This process can enhance volatility, improve thermal stability, increase detection sensitivity, or facilitate separation from other sample components. The carboxylic acid and sulfamoyl moieties of this compound could theoretically serve as points of attachment for derivatization reactions. For instance, the carboxylic acid group could be activated to react with amines or alcohols, while the sulfamoyl group could potentially undergo reactions.

Despite these theoretical possibilities, there is no specific information available in the scientific literature detailing the use of this compound as a derivatization agent for chromatographic or mass spectrometric analyses. Research in this area has focused on other related compounds. For example, sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, have been successfully employed as derivatizing reagents for primary and secondary amines to facilitate their analysis by high-performance liquid chromatography (HPLC). nih.govnih.gov Similarly, other benzoic acid derivatives have been utilized for the derivatization of various analytes. scienceopen.com

Table 1: Potential Reactive Sites of this compound for Derivatization

| Functional Group | Potential Reaction Type | Target Analytes |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Alcohols, Amines |

| Dimethylsulfamoyl (-SO₂N(CH₃)₂) | Limited reactivity for standard derivatization | Not commonly targeted |

The lack of documented applications for this compound in this specific context suggests that either it has not been investigated for this purpose or that other reagents have proven to be more effective or versatile.

常见问题

Q. What are the primary synthetic routes for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves chlorosulfonation of 4-chlorobenzoic acid followed by dimethylamine substitution. Key steps include:

- Chlorosulfonation : Reacting 4-chlorobenzoic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .

- Amidation : Treating the intermediate with dimethylamine (HN(CH₃)₂) in anhydrous conditions to form the dimethylsulfamoyl moiety. Optimal yields (>75%) are achieved using excess dimethylamine and inert solvents like dichloromethane. Impurities (e.g., unreacted sulfonyl chloride) are minimized via recrystallization in ethanol-water mixtures .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons; δ 3.1 ppm for dimethylamino groups) and ¹³C NMR (δ 170 ppm for carboxylic acid) confirm substituent positions .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches), and 750 cm⁻¹ (C-Cl) validate functional groups .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 278 (C₉H₉ClNO₄S⁻) .

Q. What are standard protocols for assessing purity and identifying synthetic by-products?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time ~6.2 min for the pure compound; by-products (e.g., sulfonic acid derivatives) elute earlier .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) show a single spot (Rf ~0.5) under UV254 .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce di- or tri-substituted sulfonamide by-products?

Competitive sulfonation at multiple positions is mitigated by:

- Temperature Control : Maintaining ≤5°C during chlorosulfonation to limit over-reactivity.

- Stoichiometry : Using 1.2 equivalents of chlorosulfonic acid to avoid excess reagent.

- Catalysts : Adding catalytic FeCl₃ (0.5 mol%) improves regioselectivity for the 4-position .

Q. What in vitro assays are recommended for evaluating its enzyme inhibition potential?

- Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay (pH 7.4) with recombinant human CA isoforms (e.g., CA-II, CA-IX). IC₅₀ values <100 nM indicate high potency .

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Stability Profile :

- Acidic Conditions (pH <3) : Degrades via hydrolysis of the sulfamoyl group (t₁/₂ ~48 hrs at 25°C).

- Neutral/Basic Conditions (pH 7–9) : Stable for >1 week at 4°C .

Q. What computational methods predict its interaction with biological targets like CA-II?

- Molecular Docking (AutoDock Vina) : The sulfamoyl group coordinates Zn²⁺ in CA-II’s active site, while the chloro substituent enhances hydrophobic interactions .

- MD Simulations (GROMACS) : 100-ns simulations reveal stable binding conformations with RMSD <2 Å .

Q. How do structural analogs (e.g., 3-Bromo-4-sulfamoylbenzoic acid) compare in pharmacological activity?

- Substituent Effects :

- Chloro vs. Bromo : Bromo analogs show higher lipophilicity (logP +0.3) but reduced solubility.

- Dimethylsulfamoyl vs. Sulfamoyl : Dimethyl groups enhance metabolic stability (t₁/₂ increased by 2x in microsomal assays) .

Methodological Best Practices

- Safety Protocols : Use fume hoods for handling chlorosulfonic acid (corrosive) and dimethylamine (flammable). Waste must be neutralized with 10% NaOH before disposal .

- Scale-Up Considerations : Pilot plant reactors with jacketed cooling systems ensure temperature control during exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。